6-Trifluoromethylisatin

Description

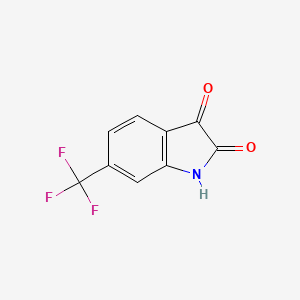

Structure

3D Structure

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVMRSKFRIKMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450915 | |

| Record name | 6-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-69-1 | |

| Record name | 6-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 6-Trifluoromethylisatin: Structure, Nomenclature, and Application in Modern Drug Discovery

Executive Summary: This guide provides an in-depth technical examination of 6-Trifluoromethylisatin, a key fluorinated heterocyclic compound. Isatin (1H-indole-2,3-dione) is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous bioactive molecules.[1][2] The strategic incorporation of a trifluoromethyl group at the 6-position significantly enhances the molecule's physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents.[3] This document details the compound's chemical structure, provides a deconstruction of its IUPAC name, summarizes its properties, outlines a representative synthetic protocol, and discusses its critical role in the development of kinase inhibitors and other pharmaceuticals.

The Isatin Scaffold: A Privileged Core in Medicinal Chemistry

Isatin, first identified in 1841 as a product of indigo dye oxidation, is an indole derivative with the chemical name 1H-indole-2,3-dione. Its bicyclic structure, consisting of a benzene ring fused to a pyrrolidine-2,3-dione ring, serves as a versatile and highly reactive framework.[4] In drug discovery, certain molecular scaffolds appear frequently in bioactive compounds, earning them the designation of "privileged scaffolds." The isatin nucleus is a prime example, with its derivatives demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-HIV properties.[1][5][6] This broad bioactivity has cemented its importance as a foundational structure for designing novel therapeutics.[2][7]

The Strategic Role of Fluorination in Drug Design

The introduction of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, is a well-established strategy in modern medicinal chemistry to optimize drug candidates. The causality for this choice is multifactorial. The -CF3 group is highly electronegative and bulky, which can profoundly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[3]

-

Binding Affinity: The unique electronic properties of the -CF3 group can modulate a molecule's interaction with its biological target, potentially leading to stronger and more selective binding.[8][9]

By incorporating a trifluoromethyl group onto the isatin scaffold at the 6-position, chemists create a building block with enhanced potential for developing potent and effective drugs.[3]

6-Trifluoromethylisatin: A Detailed Profile

Chemical Structure Analysis

6-Trifluoromethylisatin is an organic compound belonging to the isatin family, distinguished by the presence of a trifluoromethyl substituent on the 6-position of the core structure.[8] The molecule consists of a planar bicyclic system: an aromatic benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups at positions 2 and 3.[4]

Caption: Chemical Structure of 6-Trifluoromethylisatin.

IUPAC Nomenclature Deconstructed

The systematic and preferred IUPAC name for this compound is 6-(Trifluoromethyl)-1H-indole-2,3-dione .[8][10] This name is derived by following a set of established rules for organic nomenclature.[11][12]

-

Parent Heterocycle: The core bicyclic structure is recognized as "1H-indole". The "1H" specifies the position of the hydrogen atom on the nitrogen.

-

Functional Groups: The two ketone (C=O) groups on the heterocyclic ring are indicated by the suffix "-dione". Their positions are specified by the locants "2,3", leading to "1H-indole-2,3-dione". This parent structure is commonly known as isatin.

-

Substituent: The trifluoromethyl (-CF3) group is treated as a substituent.

-

Locant: The position of the substituent on the indole ring must be specified. Numbering starts from the nitrogen atom as 1 and proceeds around the rings. The trifluoromethyl group is located at position 6.

-

Final Name Assembly: The substituent name, preceded by its locant, is placed before the parent name: 6-(Trifluoromethyl)-1H-indole-2,3-dione.

Caption: IUPAC Numbering Convention for the Isatin Scaffold.

Physicochemical Properties

The key physicochemical data for 6-Trifluoromethylisatin are summarized below, providing essential information for researchers in handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 343-69-1 | [8][10][13] |

| Molecular Formula | C₉H₄F₃NO₂ | [10][13] |

| Molecular Weight | 215.13 g/mol | [10][13] |

| Appearance | Yellow to orange solid | [8][14] |

| Storage Conditions | Sealed in dry, Room Temperature | [3][10][13] |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [10][14] |

| pKa (Predicted) | 8.76 ± 0.20 | [10][14] |

Synthetic Pathways and Methodologies

Overview of Isatin Synthesis

Several classical methods exist for the synthesis of the isatin core, with the Sandmeyer and Stolle syntheses being the most prominent. The Sandmeyer methodology is particularly well-suited for producing substituted isatins. This approach involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions (e.g., concentrated sulfuric acid) to yield the final isatin derivative. A similar protocol has been described for the synthesis of the isomeric 5-trifluoromethylisatin.[15]

Protocol: Synthesis of 6-Trifluoromethylisatin

This protocol is a representative example based on the Sandmeyer-type synthesis. The self-validating nature of this protocol relies on the rigorous characterization of the final product to confirm its identity and purity.

Principle: The synthesis begins with 4-trifluoromethylaniline, the precursor that provides the correctly substituted benzene ring. It is converted into an α-oximinoacetanilide intermediate, which then undergoes an acid-catalyzed electrophilic cyclization reaction to form the five-membered ring of the isatin scaffold.

Step-by-Step Methodology:

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate (2.5 eq) in water.

-

In a separate beaker, dissolve 4-trifluoromethylaniline (1.0 eq) in a solution of hydrochloric acid.

-

Add the aniline solution to the chloral hydrate solution with vigorous stirring.

-

Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the mixture.

-

Heat the reaction mixture to reflux for 1-2 hours. The intermediate product should precipitate upon formation.

-

Cool the mixture in an ice bath, and collect the solid precipitate by vacuum filtration. Wash thoroughly with water and dry.

-

-

Cyclization to 6-Trifluoromethylisatin:

-

To a flask, add concentrated sulfuric acid (98%) and heat to approximately 60-70°C.

-

Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate from the previous step to the hot acid with stirring. An exothermic reaction will occur.

-

After the addition is complete, maintain the temperature at 80-90°C for 15-30 minutes to ensure the completion of the cyclization.

-

Allow the mixture to cool to room temperature, and then carefully pour it over crushed ice.

-

The crude 6-Trifluoromethylisatin will precipitate as a solid.

-

-

Purification and Validation:

-

Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to obtain the pure product.

-

Validation: Confirm the identity and purity of the final compound using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To verify the chemical structure and the position of the -CF3 group.

-

Mass Spectrometry: To confirm the molecular weight (215.13 g/mol ).

-

Melting Point Analysis: To assess purity.

-

-

Synthetic Workflow Diagram

Caption: Workflow for the Sandmeyer-type Synthesis of 6-Trifluoromethylisatin.

Applications in Research and Drug Development

6-Trifluoromethylisatin is not typically an end-product therapeutic but rather a high-value synthetic building block used to create more complex and targeted molecules.[3] Its utility spans multiple therapeutic areas.

-

Anticancer Research: The compound is a crucial precursor for synthesizing novel kinase inhibitors.[3] Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Isatin-based molecules have been shown to inhibit various kinases, including VEGFR-2, EGFR, and CDK2, which are critical targets in oncology.[7] The presence of the -CF3 group can enhance the potency and selectivity of these inhibitors.

-

Antiviral Agents: It is used in the preparation of compounds for the treatment and prophylaxis of hepatitis B virus (HBV) infection.[10][16]

-

Antimicrobial Development: The isatin scaffold is known for its antimicrobial properties, and derivatives of 6-Trifluoromethylisatin are actively investigated for new antibacterial and antifungal agents.[8]

-

Agrochemicals: Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of advanced agrochemicals, contributing to the development of more effective crop protection solutions.[16][17]

Caption: Role of 6-Trifluoromethylisatin as a Precursor in Drug Discovery.

Conclusion and Future Outlook

6-Trifluoromethylisatin stands at the intersection of privileged scaffold chemistry and modern fluorination strategies. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by the trifluoromethyl group make it an indispensable tool for researchers in medicinal chemistry and drug development. As the demand for more potent, selective, and metabolically stable therapeutics continues to grow, the strategic use of versatile building blocks like 6-Trifluoromethylisatin will be paramount. Its continued application in the synthesis of targeted kinase inhibitors and other novel bioactive molecules ensures its relevance in the ongoing quest for next-generation therapies.

References

-

A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). MDPI. Available at: [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy. Available at: [Link]

-

6-TRIFLUOROMETHYL ISATIN One Chongqing Chemdad Co. ,Ltd. Chemdad. Available at: [Link]

-

Isatin As A Scaffold For Anticancer Drug Development, Mechanistic Insights, And Therapeutic Applications. African Journal of Biomedical Research. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Volume 6, Issue 16, 318-332. Review Article ISSN 2277–7105. AWS. Available at: [Link]

-

IUPAC Naming of Organic Compounds with Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Exploring the Versatility of 6-Trifluoromethyl Isatin in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available at: [Link]

-

The Preparation of 6-Trifluoromethylisatin. The Journal of Organic Chemistry. Available at: [Link]

-

Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. PMC - NIH. Available at: [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available at: [Link]

- CN102875445A - Synthetic method of 5-trifluoromethyl isatin. Google Patents.

-

The Isatin Scaffold: Exceptional Potential for the Design of Potent Bioactive Molecules. ResearchGate. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. ResearchGate. Available at: [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

Sources

- 1. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Trifluoromethylisatin (CAS 343-69-1)|High-Quality [benchchem.com]

- 4. journals.irapa.org [journals.irapa.org]

- 5. mdpi.com [mdpi.com]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. CAS 343-69-1: 6-Trifluoromethyl Isatin | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-TRIFLUOROMETHYL ISATIN One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 13. 343-69-1|6-Trifluoromethylisatin|BLD Pharm [bldpharm.com]

- 14. 6-TRIFLUOROMETHYL ISATIN CAS#: 343-69-1 [m.chemicalbook.com]

- 15. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Technical Guide: Spectroscopic Characterization of 6-Trifluoromethylisatin

This guide details the spectroscopic characterization of 6-Trifluoromethylisatin (CAS 343-69-1) . It is designed for medicinal chemists and analytical scientists requiring a robust reference for structural validation.

Executive Summary & Compound Profile

6-Trifluoromethylisatin (6-Trifluoromethyl-1H-indole-2,3-dione) is a fluorinated derivative of the privileged isatin scaffold.[1][2][3] It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, sunitinib analogs) and antiviral agents. The introduction of the trifluoromethyl (-CF₃) group at the C6 position significantly alters the lipophilicity (LogP) and metabolic stability of the core, while introducing unique spectroscopic signatures essential for quality control.

| Property | Detail |

| IUPAC Name | 6-(Trifluoromethyl)-1H-indole-2,3-dione |

| CAS Number | 343-69-1 |

| Molecular Formula | C₉H₄F₃NO₂ |

| Molecular Weight | 215.13 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, MeOH, Acetone; sparingly soluble in water |

Molecular Characterization Strategy

To strictly validate the identity of 6-Trifluoromethylisatin, a multi-modal spectroscopic approach is required. The logic follows a subtractive elucidation path:

-

Mass Spectrometry (MS): Confirms molecular weight (m/z 215) and the characteristic sequential loss of carbonyls.

-

Infrared (IR): Distinguishes the two chemically distinct carbonyl environments (amide vs. ketone) and confirms the -CF₃ presence.

-

NMR (¹H, ¹³C, ¹⁹F): Maps the carbon skeleton and validates the regiochemistry of the -CF₃ substitution (distinguishing it from the 4-, 5-, or 7-isomers).

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI) or Electrospray Ionization (ESI) in Positive Mode.

Fragmentation Logic

Isatin derivatives exhibit a "zipper" fragmentation pattern characterized by the sequential ejection of neutral carbon monoxide (CO) molecules.

-

Molecular Ion (M⁺): m/z 215 (Base peak or high intensity).

-

Primary Fragment: Loss of the C3-ketone CO [M - 28] → m/z 187.

-

Secondary Fragment: Loss of the C2-amide CO [M - 56] → m/z 159.

-

Tertiary Fragment: Ring contraction and loss of HCN/F species typically follow.

Visualization: Fragmentation Pathway

Figure 1: Sequential fragmentation pathway of 6-Trifluoromethylisatin showing characteristic dual decarbonylation.

Infrared Spectroscopy (FT-IR)

Methodology: KBr pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is dominated by the electron-withdrawing effect of the -CF₃ group, which shifts carbonyl frequencies to slightly higher wavenumbers compared to unsubstituted isatin.

| Functional Group | Wavenumber (cm⁻¹) | Assignment & Notes |

| N-H Stretch | 3200 – 3450 (br) | Broad band due to intermolecular H-bonding (dimer formation). |

| C=O (Ketone) | 1750 – 1775 (s) | C3 Carbonyl. Strained 5-membered ring ketone; appears at higher frequency. |

| C=O (Amide) | 1710 – 1735 (s) | C2 Carbonyl.[4] Lower frequency due to resonance overlap with Nitrogen lone pair. |

| C=C (Aromatic) | 1610 – 1630 (m) | Skeletal ring vibrations.[4] |

| C-F Stretch | 1100 – 1350 (s) | Multiple strong bands characteristic of -CF₃. Often split (sym/asym). |

Nuclear Magnetic Resonance (NMR)

Methodology:

-

Solvent: DMSO-d₆ (Preferred due to solubility and lack of exchange with amide protons).

-

Reference: TMS (0.00 ppm).

A. ¹H NMR Data (400/500 MHz, DMSO-d₆)

The aromatic region shows only three protons. The regiochemistry is confirmed by the coupling patterns (splitting).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 11.35 | s (broad) | 1H | NH | Acidic amide proton; exchangeable with D₂O. |

| 7.75 | d (J ≈ 7.8 Hz) | 1H | H4 | Doublet. Deshielded by adjacent C3 carbonyl. |

| 7.50 | d (J ≈ 7.8 Hz) | 1H | H5 | Doublet (or dd). Ortho to H4. |

| 7.30 | s (or small d) | 1H | H7 | Singlet (apparent). Located between NH and CF₃. Minimal coupling to H5 (meta). |

Note: Chemical shifts may vary ±0.2 ppm depending on concentration and water content in DMSO.

B. ¹³C NMR Data (100/125 MHz, DMSO-d₆)

The ¹³C spectrum is complex due to Carbon-Fluorine coupling (

| Shift (δ ppm) | Multiplicity | Assignment | |

| 183.5 | Singlet | - | C3 (Ketone) |

| 159.8 | Singlet | - | C2 (Amide) |

| 148.5 | Singlet | - | C7a |

| 134.5 | Quartet | ~32 | C6 |

| 124.2 | Quartet | ~272 | -CF₃ |

| 123.0 | Singlet | - | H4 |

| 120.5 | Quartet | ~4 | C5 |

| 118.0 | Singlet | - | C3a |

| 110.5 | Quartet | ~4 | C7 |

C. ¹⁹F NMR (376 MHz, DMSO-d₆)

-

Shift: δ -61.5 ppm (approx).

-

Signal: Singlet (typically).

-

Utility: Immediate confirmation of purity. Impurities (e.g., 4-isomer) will appear as distinct peaks shifted by 1-2 ppm.

Visualization: NMR Assignment Workflow

Figure 2: Logical workflow for structural validation using multi-nuclear NMR.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of 6-Trifluoromethylisatin.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is often poor for isatins due to low solubility.

-

Vessel: Transfer to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Run ¹H with 16 scans (sufficient for >95% purity).

-

Run ¹³C with >1000 scans (essential to resolve the low-intensity quartets caused by C-F splitting).

-

Protocol 2: Rapid Purity Check via melting Point

-

Expected Range: 195–198 °C (Decomposition may occur).

-

Significance: A sharp melting point range (<2°C) indicates high purity and absence of the 4-isomer, which often co-crystallizes during synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, 6-(Trifluoromethyl)isatin. Retrieved from [Link]

-

Silva, B. N. M., et al. (2021). Synthesis and Biological Evaluation of Isatin Derivatives. (General reference for Isatin NMR shifts). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Isatins (Sandmeyer Method). Retrieved from [Link]

Sources

The Rising Therapeutic Potential of 6-Trifluoromethylisatin Derivatives: A Technical Guide for Drug Discovery

Abstract

The isatin scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl group at the 6-position of the isatin core has emerged as a promising strategy to enhance potency and modulate pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 6-trifluoromethylisatin derivatives, with a focus on their anticancer, antiviral, and antimicrobial potential. Detailed experimental protocols and data presentation are included to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance the discovery and development of this compelling class of therapeutic agents.

Introduction: The Isatin Scaffold and the Power of Fluorine

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has captivated the attention of medicinal chemists for decades.[1] Its derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The unique structural features of isatin, particularly the reactive C3-carbonyl group, provide a facile handle for chemical modification, leading to a diverse library of bioactive molecules.

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly alter the electronic properties of the isatin ring system, potentially leading to enhanced biological activity.[5][6] This guide will delve into the specific impact of the 6-trifluoromethyl substitution on the therapeutic potential of isatin derivatives.

Synthetic Strategies for 6-Trifluoromethylisatin Derivatives

The synthesis of 6-trifluoromethylisatin and its subsequent derivatization are crucial first steps in exploring their biological activities. A common and effective method for the preparation of the core scaffold is the Sandmeyer isatin synthesis.

Synthesis of 6-Trifluoromethylisatin

The Sandmeyer methodology involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the desired isatin.[1]

Experimental Protocol: Sandmeyer Synthesis of 6-Trifluoromethylisatin

-

Step 1: Formation of the Isonitrosoacetanilide Intermediate.

-

Dissolve 4-(trifluoromethyl)aniline in a solution of hydrochloric acid and water.

-

To this solution, add a solution of chloral hydrate and sodium sulfate in water.

-

Slowly add a solution of hydroxylamine hydrochloride in water while maintaining the reaction temperature below 30°C.

-

Stir the reaction mixture for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate out of the solution.

-

Filter the precipitate, wash with water, and dry.

-

-

Step 2: Cyclization to 6-Trifluoromethylisatin.

-

Carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid at a controlled temperature (typically 60-80°C).

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the 6-trifluoromethylisatin.

-

Filter the product, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-trifluoromethylisatin.

-

Derivatization of 6-Trifluoromethylisatin

The C3-carbonyl group of 6-trifluoromethylisatin is highly reactive and serves as the primary site for derivatization. Common modifications include the formation of Schiff bases, Mannich bases, and spiro-heterocycles.

Workflow for Derivatization of 6-Trifluoromethylisatin

Caption: A simplified pathway of apoptosis induction by 6-trifluoromethylisatin derivatives.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. [7][8] Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 6-trifluoromethylisatin derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. 4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data on Anticancer Activity

The following table summarizes the reported IC50 values for representative fluorinated isatin derivatives against various cancer cell lines. While specific data for 6-trifluoromethylisatin derivatives is still emerging, these values for related fluorinated compounds demonstrate the potential of this class of molecules.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated 1-benzylisatin (3b) | M-HeLa | 40 | [9] |

| Fluorinated 1-benzylisatin (3a) | HuTu 80 | >100 | [9] |

| Fluorinated 1-benzylisatin (3d) | HuTu 80 | >100 | [9] |

| Moxifloxacin-isatin hybrid | HepG2 | 32-77 | [10] |

| Isatin-coumarin hybrid | Various | <10 | [10] |

Antiviral Activity of 6-Trifluoromethylisatin Derivatives

Isatin derivatives have a long history of investigation as antiviral agents, with some compounds showing activity against a range of viruses, including HIV, SARS-CoV, and herpes simplex virus (HSV). [11][12][13]The trifluoromethyl group can enhance antiviral potency. [14]

Mechanism of Antiviral Action

The antiviral mechanisms of isatin derivatives can vary depending on the virus and the specific chemical structure of the compound. Some proposed mechanisms include:

-

Inhibition of Viral Enzymes: Isatin derivatives can inhibit key viral enzymes such as reverse transcriptase and protease, which are essential for viral replication. [15]* Interference with Viral Entry and Fusion: Some compounds may block the initial stages of viral infection by preventing the virus from entering host cells.

-

Inhibition of Viral Protein Synthesis: Certain derivatives have been shown to inhibit the synthesis of viral structural proteins. [15]

In Vitro Evaluation of Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques. [16][17][18][19] Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the 6-trifluoromethylisatin derivative.

-

Infection: Infect the cell monolayer with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Quantitative Data on Antiviral Activity

The following table presents EC50 values for some isatin derivatives against different viruses.

| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |

| 5-Fluoro-isatin derivative | HCV | Huh 5-2 | 6 | [11] |

| Isatin-sulfadimidine derivative | HIV-1 | MT-4 | 8-15.3 | [15] |

| Isatin-sulfadimidine derivative | HIV-2 | MT-4 | 41.5-125 | [15] |

| Trifluoromethylthiolane derivative | HSV-1 | BHK-21 | 252-503 | [13] |

Antimicrobial Activity of 6-Trifluoromethylisatin Derivatives

Isatin derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. [2][20]The incorporation of a trifluoromethyl group can enhance this antimicrobial activity. [21][22]

Mechanism of Antimicrobial Action

The exact mechanisms of antimicrobial action for 6-trifluoromethylisatin derivatives are still under investigation but may involve:

-

Inhibition of Essential Enzymes: These compounds may target and inhibit bacterial or fungal enzymes that are crucial for survival, such as tyrosyl-tRNA synthetase. [23]* Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell death.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antimicrobial resistance, and some isatin derivatives have been shown to inhibit their formation. [24]

In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [25][26][27][28][29] Experimental Protocol: Broth Microdilution Method

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the 6-trifluoromethylisatin derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data on Antimicrobial Activity

The table below provides MIC values for some trifluoromethyl-containing compounds against various microbial strains.

| Compound | Microorganism | MIC (µM) | Reference |

| Trifluoromethyl Chalcone (A3) | Bacillus subtilis | 101 | [21] |

| Trifluoromethyl Chalcone (B3) | Escherichia coli | <95 | [21] |

| Trifluoromethyl Chalcone (A3) | Candida albicans | <100 | [21] |

| 6-substituted amiloride analog | Cryptococcus neoformans | 4 | [30] |

| Trifluoromethylthiolated cinnamate | Dermatophytes | 0.39 µg/mL |

Conclusion and Future Directions

6-Trifluoromethylisatin derivatives represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of the trifluoromethyl group at the 6-position of the isatin scaffold has been shown to be a valuable strategy for enhancing anticancer, antiviral, and antimicrobial efficacy. The mechanistic studies, while still evolving, point towards multiple modes of action, suggesting that these compounds may be less susceptible to the development of resistance.

Future research in this area should focus on:

-

Synthesis of novel 6-trifluoromethylisatin derivatives: Expanding the chemical diversity of this class of compounds is essential for identifying new leads with improved potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will facilitate rational drug design and optimization.

-

In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) studies: A systematic investigation of the SAR will provide valuable insights into the key structural features required for optimal biological activity.

The continued exploration of 6-trifluoromethylisatin derivatives holds significant promise for the development of novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

- MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

- Cytotoxicity MTT Assay Protocols and Methods.

- MTT Assay Protocol for Cell Viability and Prolifer

- Broth microdilution. Wikipedia.

- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.

- Plaque Reduction Neutralization Test (PRNT) Protocol.

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.

- Application Notes and Protocols for Plaque Reduction Assay: Evalu

- MTT assay protocol. Abcam.

- A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants. PubMed.

- Plaque Reduction Assay.

- IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices.

- IC50 values of the most active derivatives in some cancerous cell lines.

- cell lines ic50: Topics by Science.gov.

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.

- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PMC.

- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv

- In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication.

- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. PMC - NIH.

- 1/IC50 values of antitumor screening of target derivatives against...

- Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. Dergipark.

- The antiviral activity of trifluoromethylthiolane deriv

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- The introduction of fluorine atoms or trifluoromethyl groups in short cationic peptides enhances their antimicrobial activity. PubMed.

- Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. ScienceDirect.

- Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurk

- Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2. SciSpace.

- Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186. PubMed.

- Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans. PMC.

- In-vitro Antibacterial and Antifungal Screening of Newly Synthesized Trifluoromethylated N-Heterocyclic ketenimines and 1-aza butadiene Derivatives. Journal of Chemical Health Risks.

- Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. PMC.

- [Mechanism of action of anti-cancer drugs from the viewpoint of RNA metabolism]. PubMed.

- The Antiviral Activity of Trifluoromethylthiolane Deriv

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- The Antiviral Activity of Trifluoromethylthiolane Derivatives.

- Synthesis of 6‐trifluoromethylphenanthridines via radical trifluoromethylation of isocyanides with sodium triflinate under visible light.

- Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides.

- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. PMC - NIH.

- Isatin Derivatives: A Frontier in Antimicrobial Agents. Bentham Science Publisher.

- Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing).

- Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science (RSC Publishing).

- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC.

- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. PMC.

Sources

- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The introduction of fluorine atoms or trifluoromethyl groups in short cationic peptides enhances their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 11. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sciforum : Event management platform [sciforum.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jchr.org [jchr.org]

- 23. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 26. Broth microdilution - Wikipedia [en.wikipedia.org]

- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 29. rr-asia.woah.org [rr-asia.woah.org]

- 30. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]

Technical Guide: Reactivity of the Carbonyl Groups in 6-Trifluoromethylisatin

Executive Summary

The incorporation of a trifluoromethyl (-CF₃) group into the isatin (1H-indole-2,3-dione) scaffold fundamentally alters its physicochemical profile, creating a privileged structure for drug discovery.[1] 6-Trifluoromethylisatin is not merely a halogenated analogue; it is an electronically activated electrophile. The strong electron-withdrawing nature of the -CF₃ group at the 6-position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), specifically enhancing the electrophilicity of the C-3 carbonyl.

This guide provides a mechanistic breakdown of the reactivity differences between the C-2 (amide) and C-3 (ketone) carbonyls, supported by validated protocols for synthesizing antiviral and anticancer scaffolds.

Part 1: Electronic Structure & Reactivity Profile

The Fluorine Effect on Carbonyl Electrophilicity

In unsubstituted isatin, the C-3 ketone is more reactive than the C-2 lactam carbonyl due to the resonance stabilization of the amide bond at C-2. In 6-trifluoromethylisatin , this reactivity gap is amplified.[1]

-

Inductive Effect (-I): The -CF₃ group (Hammett constant

) pulls electron density from the benzene ring. -

Resonance Damping: By reducing the electron density available on the benzene ring, the -CF₃ group diminishes the ability of the aromatic system to donate density into the C-3 carbonyl via conjugation.

-

Result: The C-3 carbon becomes a "harder" electrophile, highly susceptible to nucleophilic attack by amines (Schiff base formation) and carbon nucleophiles (Aldol/Friedel-Crafts type reactions).

Reactivity Hierarchy

The molecule presents three distinct sites for functionalization, ranked by kinetic reactivity:

-

C-3 Carbonyl (Ketone): Primary site for nucleophilic addition and condensation.

-

N-1 (Amine): Acidic proton (pKa < 10) allows for facile alkylation.

-

C-2 Carbonyl (Lactam): Generally inert to nucleophiles unless C-3 is protected or under harsh hydrolytic conditions (ring opening).

Caption: Reactivity hierarchy of 6-trifluoromethylisatin. The C-3 position is the dominant electrophilic site, activated by the electron-withdrawing 6-CF3 group.

Part 2: Primary Functionalization (C-3 Nucleophilic Attack)

The most critical reaction for 6-trifluoromethylisatin in drug development is the condensation with amines to form Schiff bases (imines), particularly thiosemicarbazones and hydrazones , which are potent antiviral motifs.[1]

Mechanism of Schiff Base Formation

The reaction proceeds via an addition-elimination mechanism. Acid catalysis is often required to protonate the C-3 oxygen, making the carbon sufficiently electrophilic to accept the amine nucleophile, especially given the steric or electronic deactivation of some medicinal amines.

Critical Insight: While the 6-CF3 group activates C-3, it also increases the lipophilicity of the molecule. Standard aqueous/alcohol solvents used for simple isatin may need modification (e.g., addition of DMF) to ensure solubility during the reaction.[1]

Experimental Protocol: Synthesis of 6-CF3 Isatin Thiosemicarbazones

Target: Synthesis of broad-spectrum antiviral candidates (e.g., against Pox or SARS viruses).[1]

Reagents:

-

6-Trifluoromethylisatin (1.0 equiv)[1]

-

Thiosemicarbazide derivative (1.0 equiv)[1]

-

Ethanol (anhydrous) or Methanol[1]

-

Glacial Acetic Acid (catalytic, 2-3 drops)[1]

Workflow:

-

Solubilization: Dissolve 1.0 mmol of 6-trifluoromethylisatin in 10 mL of warm ethanol. If the solution is turbid, add minimal DMF dropwise until clear.[1]

-

Addition: Add 1.0 mmol of the thiosemicarbazide.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Heat the mixture at reflux (approx. 78°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The spot for the starting isatin (usually orange/red) should disappear, replaced by a yellow/pale product spot.[1]

-

Isolation: Cool to room temperature. The Schiff base typically precipitates due to the rigid planar structure and hydrogen bonding.

-

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF if necessary.

Data Validation:

-

IR Spectroscopy: Look for the disappearance of the C-3 ketone C=O stretch (approx. 1730 cm⁻¹) and the appearance of the C=N imine stretch (1600–1620 cm⁻¹).

-

NMR: The N-H proton of the isatin ring will shift downfield due to the anisotropic effect of the new C=N bond.

Part 3: Secondary Functionalization (N-1 Alkylation)

Modifying the N-1 position controls the "drug-likeness" (LogP, solubility) without altering the pharmacophore at C-3.

The Acidity Switch

The 6-CF3 group increases the acidity of the N-H proton via long-range inductive effects. This allows alkylation to proceed using weaker bases (e.g., K₂CO₃) compared to unsubstituted isatin which might require NaH in some contexts.[1]

Experimental Protocol: N-Alkylation

Reagents:

-

6-Trifluoromethylisatin[2]

-

Alkyl Halide (e.g., Benzyl bromide, Methyl iodide)[1]

-

Potassium Carbonate (K₂CO₃, anhydrous)[1]

-

DMF (Dimethylformamide) or Acetonitrile[1]

Workflow:

-

Dissolve 6-trifluoromethylisatin (1 equiv) in DMF (5 mL/mmol).

-

Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes. The solution color may darken as the isatin anion is generated.

-

Add the Alkyl Halide (1.1 equiv) dropwise.

-

Stir at room temperature (or 60°C for bulky halides) for 2–12 hours.

-

Quench: Pour into ice water. The N-alkylated product usually precipitates.

-

Filter/Extract: Filter the solid or extract with ethyl acetate.

Part 4: Advanced Scaffolds (Spirocyclization)

The C-3 carbonyl is an excellent dipolarophile. 6-Trifluoromethylisatin reacts with amino acids and alkynes/alkenes in 1,3-dipolar cycloadditions to form spirooxindoles , a class of compounds with significant anticancer activity (MDM2 inhibitors).

Caption: Pathway for generating spirooxindole libraries. The 6-CF3 isatin acts as the electrophilic trap for the azomethine ylide.

Part 5: Summary of Physicochemical Data

| Property | Unsubstituted Isatin | 6-Trifluoromethylisatin | Impact on Reactivity |

| C-3 Electrophilicity | Moderate | High | Faster Schiff base formation; higher yields with weak nucleophiles. |

| N-H Acidity (pKa) | ~10.4 | < 10 (Est.) | Facile N-alkylation with mild bases (Carbonates). |

| Lipophilicity (LogP) | ~0.7 | ~1.6 | Improved membrane permeability; requires polar aprotic co-solvents (DMF) in synthesis.[1] |

| Metabolic Stability | Low (Oxidation) | High | C-6 blockage prevents metabolic hydroxylation at this position. |

References

-

Synthesis and Antiviral Activity of Fluorinated Isatin Derivatives Source: Journal of Heterocyclic Chemistry / PMC Context: Primary protocol for Schiff base condensation and antiviral testing of isatin derivatives. URL:[Link][1]

-

Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins Source: Organic Letters (ACS Publications) Context:[1] Establishes the reactivity of the C-3 carbonyl toward carbon nucleophiles and the regioselectivity (C3 vs C2). URL:[Link][1]

-

Isatin derivatives as broad-spectrum antiviral agents: the current landscape Source: Archives of Pharmacal Research / PMC Context: Comprehensive review of isatin reactivity and the pharmacological importance of the C-3 substitution. URL:[Link][1]

-

Nucleophilic Trifluoromethylation of Carbonyl Compounds Source: Organic Chemistry Portal Context: Background on the electronic effects of trifluoromethyl groups on carbonyl reactivity. URL:[Link][1]

Sources

A Senior Application Scientist's Guide to 6-Trifluoromethylisatin: Commercial Availability, Purity Analysis, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Trifluoromethylisatin, a fluorinated derivative of isatin, is a pivotal building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of the commercial landscape for 6-trifluoromethylisatin, a critical examination of purity assessment methodologies, and insights into the potential impurities that may arise during its synthesis.

Commercial Landscape: Sourcing High-Purity 6-Trifluoromethylisatin

A reliable supply of high-purity starting materials is the cornerstone of reproducible and successful research and development. Several chemical suppliers offer 6-trifluoromethylisatin (CAS No. 343-69-1); however, the stated purity and the depth of analytical data provided can vary significantly. For researchers and drug development professionals, it is imperative to source from reputable suppliers who provide comprehensive analytical documentation.

| Supplier | Stated Purity | Analytical Data Typically Provided |

| BLD Pharm | ≥98% | NMR, HPLC, LC-MS, UPLC available on request.[1] |

| CymitQuimica | 95%, 98% | Basic product information.[1] |

| NINGBO INNO PHARMCHEM CO.,LTD. | Minimum 97% | Commitment to high-purity standards.[2] |

| Hefei TNJ Chemical Industry Co.,Ltd. | Inquire for details | Provides specifications and certificates of analysis upon request.[3] |

Expert Insight: When selecting a supplier, it is crucial to look beyond the percentage purity on the label. A comprehensive Certificate of Analysis (CoA) that includes the method of analysis and the spectral data used to determine the purity is a strong indicator of a supplier's commitment to quality. For applications in drug development, sourcing from a supplier with a robust quality management system is essential.

The Critical Role of Purity: Impact on Research and Development

The purity of 6-trifluoromethylisatin can have a profound impact on the outcome of a synthesis and the biological activity of the resulting compounds. Impurities can lead to:

-

Side Reactions and Reduced Yields: Reactive impurities can participate in unintended side reactions, leading to a lower yield of the desired product and a more complex purification process.

-

Altered Biological Activity: Impurities may possess their own biological activity, leading to misleading results in screening assays.

-

Toxicity: Certain impurities may be toxic, posing a risk in later stages of drug development.

-

Lack of Reproducibility: Batch-to-batch variations in impurity profiles can lead to inconsistent experimental results.

Synthetic Routes and Potential Impurities

Understanding the synthetic origin of 6-trifluoromethylisatin is key to anticipating potential impurities. The most common methods for synthesizing isatin and its derivatives are the Sandmeyer and Stolle syntheses.[4][5][6]

Sandmeyer Isatin Synthesis

This classical method involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[5][7]

Caption: Simplified workflow of the Sandmeyer synthesis for 6-Trifluoromethylisatin.

Potential Impurities from Sandmeyer Synthesis:

-

Unreacted 4-Trifluoromethylaniline: The starting aniline derivative.

-

Isonitrosoacetanilide Intermediate: Incomplete cyclization can leave residual intermediate.

-

Positional Isomers: If the starting aniline is not exclusively para-substituted, other isomers of trifluoromethylisatin could be formed.

-

Byproducts of Decomposition: The harsh acidic conditions can lead to the formation of degradation products.

Stolle Isatin Synthesis

The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid.[6][8]

Potential Impurities from Stolle Synthesis:

-

Unreacted 4-Trifluoromethylaniline and Oxalyl Chloride: Starting materials that have not fully reacted.

-

Chlorooxalylanilide Intermediate: Incomplete cyclization will result in the presence of this intermediate.

-

Hydrolyzed Byproducts: The presence of moisture can lead to the hydrolysis of oxalyl chloride and the chlorooxalylanilide intermediate.

Purity Determination: A Multi-faceted Approach

A combination of analytical techniques is essential for the comprehensive purity assessment of 6-trifluoromethylisatin.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A well-developed HPLC method can effectively separate 6-trifluoromethylisatin from its potential impurities.[9][10]

Experimental Protocol: A General HPLC Method for Isatin Derivatives

-

Column: A C18 reverse-phase column is a common choice for the separation of moderately polar compounds like isatin derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9] The gradient allows for the effective separation of compounds with a range of polarities.

-

Detection: UV detection is suitable for isatin derivatives due to their chromophoric nature. The detection wavelength should be set at the λmax of 6-trifluoromethylisatin for optimal sensitivity.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: A typical workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity determination. For 6-trifluoromethylisatin, both ¹H and ¹⁹F NMR are highly informative.

¹H NMR Spectroscopy:

-

Provides information about the proton environment in the molecule.

-

The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the indole ring.

-

Integration of the signals can be used for quantitative analysis against a known internal standard (qNMR).[11][12][13][14]

¹⁹F NMR Spectroscopy:

-

Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly sensitive and powerful technique for purity assessment.[15]

-

The trifluoromethyl group gives a sharp singlet in the ¹⁹F NMR spectrum.

-

The presence of other fluorine-containing impurities would be readily detectable as additional signals.

-

qNMR using a fluorine-containing internal standard can provide a very accurate purity value.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment

-

Sample Preparation: Accurately weigh a known amount of the 6-trifluoromethylisatin sample and a high-purity internal standard into an NMR tube. The internal standard should have a signal that does not overlap with the analyte signals. For ¹H qNMR, common standards include maleic acid or dimethyl sulfone. For ¹⁹F qNMR, a fluorinated compound with a simple spectrum, such as trifluorotoluene, can be used.

-

Solvent: Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire the NMR spectrum using appropriate parameters to ensure accurate integration. This includes a sufficient relaxation delay (D1) to allow for full relaxation of the nuclei between scans.

-

Data Processing and Calculation: Carefully integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

Where:

-

I = Integral value

-

N = Number of nuclei for the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 6-trifluoromethylisatin and to identify potential impurities by their mass-to-charge ratio. Techniques like LC-MS, which combines the separation power of HPLC with the detection capabilities of MS, are particularly useful for identifying and quantifying impurities.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the commercial sources, purity, and potential impurities of 6-trifluoromethylisatin is paramount. Sourcing from reputable suppliers who provide comprehensive analytical data is the first step in ensuring the quality and reliability of your research. A multi-technique approach to purity analysis, incorporating HPLC, ¹H NMR, ¹⁹F NMR, and Mass Spectrometry, provides a robust and comprehensive assessment of the material's quality. By understanding the synthetic routes and the potential for impurity formation, scientists can make more informed decisions in their experimental design and troubleshooting, ultimately leading to more reliable and reproducible scientific outcomes.

References

-

SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column. Retrieved from [Link]

- Cai, Z. (2002). U.S. Patent No. 6,413,431. Washington, DC: U.S. Patent and Trademark Office.

-

Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Eureka. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of isatin Analysis by HPLC and LC-HRMS revealed that.... Retrieved from [Link]

-

Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]

-

Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 59(2), 111-116. Retrieved from [Link]

-

Kim, J., & Kim, B. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Metrology, 1(1), 2-15. Retrieved from [Link]

-

Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Retrieved from [Link]

-

Singh, G. S., & Desta, Z. Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2(28), 10545-10574. Retrieved from [Link]

-

Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 224-232. Retrieved from [Link]

-

Al-khuzaie, F. H., & Al-Safi, S. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Retrieved from [Link]

-

(2022). Isatin. International Journal of Current Microbiology and Applied Sciences, 11(1), 148-161. Retrieved from [Link]

-

Crews, P., Rodriguez, J., & Jaspars, M. (2008). Synthesis of Substituted Isatins. Journal of Organic Chemistry, 73(18), 7373-7377. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Isatin, 98%, COA, Certificate of Analysis, 91-56-5, I 1515. Retrieved from [Link]

-

Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

-

ResearchGate. (2015). Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

Watanabe, T., & Nishimura, K. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 173-180. Retrieved from [Link]

-

Singh, P., Kumar, V., & Singh, K. N. (2018). Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. ACS Omega, 3(5), 5537-5547. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Securing Your Supply Chain: The Purity of 6-Trifluoromethyl Isatin. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 6-Trifluoromethyl Isatin in Specialty Chemicals. Retrieved from [Link]

Sources

- 1. 343-69-1|6-Trifluoromethylisatin|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. tnjchem.com [tnjchem.com]

- 4. biomedres.us [biomedres.us]

- 5. journals.irapa.org [journals.irapa.org]

- 6. ijcmas.com [ijcmas.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acgpubs.org [acgpubs.org]

Navigating the Synthesis and Handling of 6-Trifluoromethylisatin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance and Challenges of 6-Trifluoromethylisatin

6-Trifluoromethylisatin, a derivative of the versatile isatin scaffold, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 6-position can substantially alter the molecule's electronic properties, metabolic stability, and lipophilicity, often enhancing its biological activity and pharmacokinetic profile.[1] Isatin and its analogs are known to possess a broad spectrum of biological activities, including potential antimicrobial and anticancer properties.[1] This has led to their investigation in the development of novel therapeutics targeting a variety of diseases. However, the unique chemical properties conferred by the trifluoromethyl group also necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols during its handling, synthesis, and use in research. This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Trifluoromethylisatin, grounded in the principles of chemical safety and informed by data from analogous compounds.

Understanding the Hazard Profile: A Synthesis of Inferred Risks

While a comprehensive toxicological profile for 6-Trifluoromethylisatin is not yet fully established, a robust understanding of its potential hazards can be extrapolated from the known properties of the isatin core and trifluoromethyl-substituted aromatic compounds. The primary hazards are associated with its potential for irritation, toxicity if ingested or inhaled, and the release of hazardous decomposition products under fire conditions.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₄F₃NO₂ | CymitQuimica[1] |

| Molecular Weight | 215.13 g/mol | CymitQuimica[1] |

| Appearance | Yellow to orange solid | CymitQuimica[1] |

| CAS Number | 343-69-1 | CymitQuimica[1] |

| Synonyms | 6-(Trifluoromethyl)indoline-2,3-dione, 6-(Trifluoromethyl)-1H-indole-2,3-dione | CymitQuimica[1] |

GHS Hazard Classification (Inferred)

Based on data from similar compounds, 6-Trifluoromethylisatin should be handled as a substance with the following potential classifications:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[2]

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

Core Safety Directives: A Multi-layered Approach to Risk Mitigation

A systematic approach to safety is paramount when working with 6-Trifluoromethylisatin. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of controlling exposure.

-

Chemical Fume Hood: All manipulations of 6-Trifluoromethylisatin powder, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne particles.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any fugitive emissions.[7][8]

Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols involving 6-Trifluoromethylisatin.

-

Training: All personnel handling the compound must receive comprehensive training on its potential hazards, safe handling procedures, and emergency response protocols.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound.[8][9] Do not eat, drink, or smoke in the laboratory.[8] Contaminated work clothing should be laundered separately.[9]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential to protect the user from exposure. The following PPE is mandatory when handling 6-Trifluoromethylisatin:

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[7] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A lab coat is required to protect street clothing. For larger quantities or when there is a significant risk of spillage, impervious clothing should be worn.[6]

-

Respiratory Protection: In situations where dust generation cannot be adequately controlled by a fume hood, a suitable respirator should be used.[6]

Caption: Hierarchy of safety controls for handling 6-Trifluoromethylisatin.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to well-defined protocols is crucial for minimizing risks.

Step-by-Step Handling Protocol

-

Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

-

Weighing: Carefully weigh the solid 6-Trifluoromethylisatin in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

-

Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

-

Reaction: Conduct all reactions in a fume hood.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly.

Emergency Procedures: A Rapid and Coordinated Response

In the event of an exposure or spill, a swift and correct response is critical.

-

Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[13]

-

Spill Response:

Caption: Emergency response workflow for 6-Trifluoromethylisatin incidents.

Reactivity, Storage, and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Reactivity and Stability

-

Stability: 6-Trifluoromethylisatin is generally stable under standard laboratory conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4][12] The formation of hydrogen fluoride is a significant concern due to its high toxicity and corrosivity.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Store away from incompatible materials.[7]

Disposal

-

Dispose of waste in accordance with all applicable local, regional, and national regulations.[13]

-

Waste should be handled as hazardous and disposed of through a licensed waste disposal company.[14][15]

Conclusion: A Commitment to a Culture of Safety

6-Trifluoromethylisatin is a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. However, its potential hazards necessitate a culture of safety that prioritizes risk assessment, proper training, and the consistent application of robust safety protocols. By understanding the inferred hazards and diligently following the guidelines outlined in this document, researchers can safely unlock the potential of this important compound while ensuring the well-being of themselves and their colleagues.

References

-

Szabo-Scandic. (n.d.). Isatin Safety Data Sheet. Retrieved from [Link]

-

Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

-

Department of Toxic Substances Control. (n.d.). Treatment, Storage, and Disposal Facilities. Retrieved from [Link]

-

Corpbiz. (2022). What is Treatment, Storage, and Disposal Facilities (TSDFs)?. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: 3-AMINOBENZOTRIFLUORIDE. Retrieved from [Link]

-

CYANTEK CORPORATION. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. CAS 343-69-1: 6-Trifluoromethyl Isatin | CymitQuimica [cymitquimica.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. targetmol.com [targetmol.com]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 11. indofinechemical.com [indofinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. dtsc.ca.gov [dtsc.ca.gov]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide to the Fluorescent Properties of 6-Trifluoromethylisatin and Its Derivatives

Abstract

The isatin scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties. The introduction of a trifluoromethyl (CF3) group at the 6-position of the isatin core profoundly influences its electronic and physicochemical characteristics, leading to a unique class of fluorophores with significant potential. This technical guide provides a comprehensive overview of the synthesis, fluorescent properties, and applications of 6-trifluoromethylisatin and its derivatives. We will delve into the structure-property relationships that govern their fluorescence, explore the impact of various substitutions on their photophysical parameters, and provide detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique fluorescent properties of these compounds for applications in cellular imaging, sensing, and theranostics.

The 6-Trifluoromethylisatin Core: A Privileged Scaffold with Enhanced Photophysical Potential